molecular formula C17H24ClN3O3 B3233917 tert-Butyl 3-(2-chloro-N-methylnicotinamido)piperidine-1-carboxylate CAS No. 1353958-32-3

tert-Butyl 3-(2-chloro-N-methylnicotinamido)piperidine-1-carboxylate

Cat. No. B3233917
CAS RN: 1353958-32-3
M. Wt: 353.8
InChI Key: LZHQBIGHGJXNDZ-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry due to its presence in many natural products and pharmaceuticals . The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules .


Synthesis Analysis

While specific synthesis methods for this compound are not available, tert-butyl groups are often introduced into organic molecules using Boc-anhydride (tert-butoxycarbonyl anhydride) in the presence of a base . The resulting protected amino acids were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Chemical Reactions Analysis

The tert-butyl group is known to readily abstract acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution .

Future Directions

The future directions of research involving this compound would depend on its intended application. For example, if it’s being studied for potential medicinal properties, future research could involve in vitro and in vivo biological testing. If it’s being used as a synthetic intermediate, future research could involve optimizing the synthesis and purification methods, or exploring its use in the synthesis of other complex molecules .

properties

IUPAC Name

tert-butyl 3-[(2-chloropyridine-3-carbonyl)-methylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O3/c1-17(2,3)24-16(23)21-10-6-7-12(11-21)20(4)15(22)13-8-5-9-19-14(13)18/h5,8-9,12H,6-7,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHQBIGHGJXNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N(C)C(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(2-chloro-N-methylnicotinamido)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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